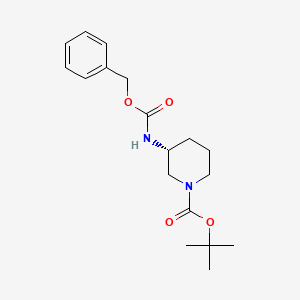

(R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate

CAS No.: 320580-76-5

Cat. No.: VC2822785

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 320580-76-5 |

|---|---|

| Molecular Formula | C18H26N2O4 |

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-7-10-15(12-20)19-16(21)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m1/s1 |

| Standard InChI Key | DPJNXCVNNCIYKQ-OAHLLOKOSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2 |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |

Introduction

Structural Characteristics and Properties

Chemical Identity and Structure

(R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate belongs to the class of protected amino piperidine derivatives. The compound's structure incorporates several key elements:

-

A six-membered piperidine ring as the core structure

-

A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen

-

A benzyloxycarbonyl (Cbz) protecting group on the 3-position amino group

-

The R-configuration at the stereogenic center at position 3

The stereochemical designation (R) indicates the specific three-dimensional arrangement of substituents around the stereocenter, which is crucial for its applications in asymmetric synthesis and pharmaceutical development. This stereochemical purity enables the compound to serve as a building block for the creation of stereochemically defined bioactive molecules.

Physical and Chemical Properties

While detailed physicochemical data for this specific compound is limited in the available research, several important properties can be inferred from its structure and related compounds. The molecule typically presents as a clear, colorless oil when isolated in its pure form . Its handling properties reflect those of similar protected amino derivatives, with solubility in common organic solvents such as dichloromethane and methanol.

For laboratory applications, the compound can be prepared in various concentrations, as indicated by the stock solution preparation data in Table 1:

Table 1: Stock Solution Preparation Guide

| Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 2.9903 mL | 14.9517 mL | 29.9034 mL |

| 5 mM | 0.5981 mL | 2.9903 mL | 5.9807 mL |

| 10 mM | 0.299 mL | 1.4952 mL | 2.9903 mL |

Synthetic Methodology

Synthetic Pathway and Reagents

The synthesis of (R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate typically involves a selective protection strategy using benzyl chloroformate. The key starting material is (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate, which already contains the Boc-protected piperidine nitrogen. The reaction with benzyl chloroformate introduces the Cbz protecting group on the amine functionality.

Detailed Synthesis Procedure

According to documented synthetic protocols, the preparation of (R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate can be achieved through the following procedure:

-

The starting material, (R)-tert-Butyl 3-(aminomethyl)piperidine-l-carboxylate (1.00 g, 4.67 mmol), is dissolved in 14 mL of anhydrous dichloromethane under an inert nitrogen atmosphere.

-

The solution is cooled to 0°C to control the exothermic reaction and prevent side product formation.

-

Triethylamine (1.30 mL, 945 mg, 9.34 mmol) is added as a base to neutralize the hydrochloric acid formed during the reaction.

-

Benzyl chloroformate (0.99 mL, 1.20 g, 7.00 mmol) is added dropwise to ensure controlled reaction kinetics and minimize side reactions.

-

The reaction mixture is allowed to proceed for approximately 16 hours, during which the temperature gradually increases from 0°C to ambient temperature (around 20°C).

-

Upon completion, the reaction mixture is partitioned between water and dichloromethane, and the aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield a light yellow oil.

-

Purification is performed via silica gel chromatography using a mobile phase of 97% dichloromethane and 3% methanol, resulting in the pure product as a clear, colorless oil.

This synthetic approach consistently provides good yields of approximately 74% .

Reaction Conditions and Optimization

The synthesis of (R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate requires careful control of several parameters to ensure optimal yield and product purity. Table 2 summarizes the critical reaction conditions:

Table 2: Optimized Reaction Conditions

| Parameter | Condition |

|---|---|

| Base | Triethylamine (2 equivalents) |

| Solvent | Anhydrous dichloromethane |

| Temperature | 0°C to 20°C |

| Duration | 16 hours |

| Atmosphere | Nitrogen (inert) |

| Reagent ratio | 1:1.5:2 (substrate:benzyl chloroformate:triethylamine) |

| Yield | Approximately 74% |

| Product form | Clear, colorless oil |

These optimized conditions balance reaction efficiency with product purity, minimizing the formation of side products while achieving satisfactory yields .

Applications in Research and Development

Role in Pharmaceutical Synthesis

(R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate serves as a valuable intermediate in pharmaceutical synthesis due to its well-defined stereochemistry and orthogonally protected functional groups. The presence of both Boc and Cbz protecting groups allows for selective deprotection strategies, enabling sequential functionalization in multistep synthetic pathways.

The compound's importance stems from the widespread occurrence of piperidine rings in pharmaceutical compounds, particularly those targeting the central nervous system. The 3-amino substitution pattern on the piperidine ring is found in numerous bioactive molecules, making this intermediate particularly valuable in medicinal chemistry research.

Versatility in Organic Synthesis

As a chiral building block, (R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate offers several advantages in organic synthesis:

-

The stereochemical purity allows for the development of stereochemically defined complex molecules without additional resolution steps.

-

The orthogonal protection strategy enables selective functional group manipulation, facilitating complex molecule synthesis.

-

The piperidine core provides a rigid framework that can be further elaborated to create diverse chemical libraries for drug discovery efforts.

These features collectively contribute to the compound's utility in both academic research and industrial applications focused on developing novel bioactive compounds.

Related Compounds and Structural Analogs

Structural Variants and Derivatives

Several structural analogs of (R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate have been developed and utilized in organic synthesis. These include:

-

(R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate: This analog features a carbamoyl group at the 3-position instead of the Cbz-protected amine. It serves as an intermediate in the synthesis of various bioactive piperidine derivatives .

-

tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate: This extended derivative incorporates additional functionality while maintaining the core protection pattern .

-

tert-Butyl (3S,4R)-3-amino-4-[(benzyloxy)carbonyl]aminopiperidine-1-carboxylate: A diastereomeric variant with modified stereochemistry, offering complementary reactivity in stereoselective syntheses .

Comparative Analysis

Table 3 presents a comparison of (R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate with some of its structural analogs, highlighting their key differences and similarities:

Table 3: Comparison of (R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate with Related Compounds

| Compound | Key Structural Features | Primary Applications |

|---|---|---|

| (R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate | Piperidine ring with Boc and Cbz protecting groups; R configuration at C-3 | Intermediate in pharmaceutical synthesis; chiral building block |

| (R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate | Piperidine ring with Boc protection and carbamoyl group at C-3 | Precursor to amide-containing piperidine derivatives; intermediate in API synthesis |

| tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate | Extended structure with additional methoxy-oxobutyl functionality | Specialized intermediate for complex molecule synthesis |

These structural variations enable access to diverse chemical space while maintaining the core functionality necessary for specific synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume